1-(Benzyloxy)-3-bromo-2-nitrobenzene
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular structure, which can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Transformations
1-(Benzyloxy)-3-bromo-2-nitrobenzene serves as an important intermediate in various chemical synthesis processes. It is utilized in the preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, through ultrasound-assisted phase-transfer catalysis conditions. This method enhances reaction efficiency and can be applied to synthesize other similar compounds (Harikumar & Rajendran, 2014). Additionally, it can be employed in the synthesis of various organic compounds like quinolines, 2-quinolones, phenanthridines, and phenanthridinones via palladium[0]-mediated Ullmann cross-coupling (Banwell et al., 2004).
Organic Synthesis Techniques
This compound is used in innovative organic synthesis techniques. For instance, it's used in the synthesis of a novel pyrrolo-benzoxaborole scaffold and its derivatization via Friedel–Crafts reaction catalyzed by anhydrous stannic chloride, highlighting its role in creating complex organic frameworks (Wu et al., 2011). It is also involved in the ultrasound-assisted intensified synthesis in the presence of phase transfer catalyst, demonstrating its utility in reaction intensification processes (Diwathe & Gogate, 2018).
Environmental and Biochemical Studies
In environmental and biochemical contexts, the compound has been explored for its reactivity and interactions. Research includes studying the electronic structure of nitrobenzene grafted onto Si(111) surfaces, providing insights into the physicochemical properties of similar nitrobenzene derivatives (Hunger et al., 2006). Another aspect involves the study of nitrobenzene dioxygenase and its interaction with nitroarenes, which helps understand biodegradation processes of environmental pollutants (Friemann et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2-nitro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPFXKQEIUYELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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